

(S)-(4-benzylmorpholin-2-yl)methanamine CAS number and properties

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Compound of Interest

Compound Name: (S)-(4-benzylmorpholin-2-yl)methanamine

Cat. No.: B181540

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(S)-(4-benzylmorpholin-2-yl)methanamine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the currently available information on **(S)-(4-benzylmorpholin-2-yl)methanamine**, a chiral morpholine derivative. This document is intended to serve as a resource for researchers, scientists, and professionals involved in drug discovery and development. Due to the limited publicly available data for this specific compound, this guide also highlights areas where further research is needed.

Chemical Identity and Properties

(S)-(4-benzylmorpholin-2-yl)methanamine is a chemical compound with the CAS number 186293-55-0. Its structure features a morpholine ring with a benzyl group attached to the nitrogen atom and a methanamine group at the 2-position, with the stereochemistry specified as (S).

Table 1: Physicochemical Properties of **(S)-(4-benzylmorpholin-2-yl)methanamine**

Property	Value	Source
CAS Number	186293-55-0	MedchemExpress.com[1]
Molecular Formula	C ₁₂ H ₁₈ N ₂ O	MedchemExpress.com[1]
Molecular Weight	206.29 g/mol	MedchemExpress.com[1]
Appearance	Not specified	N/A
Melting Point	Not specified	N/A
Boiling Point	Not specified	N/A
Solubility	Not specified	N/A

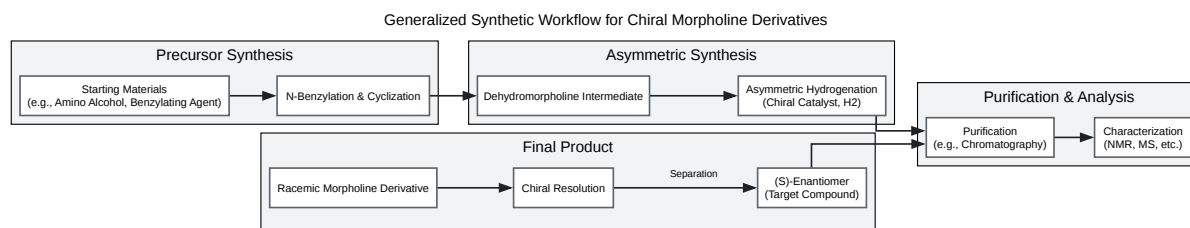
Note: At the time of this report, detailed experimental data on physical properties such as melting point, boiling point, and solubility for **(S)-(4-benzylmorpholin-2-yl)methanamine** are not available in publicly accessible literature.

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of **(S)-(4-benzylmorpholin-2-yl)methanamine** is not readily available in the surveyed scientific literature. However, the synthesis of chiral 2-substituted morpholine derivatives is a topic of interest in medicinal chemistry. General synthetic strategies often involve the asymmetric hydrogenation of dehydromorpholine precursors or the cyclization of chiral amino alcohols.

One common approach to obtaining chiral morpholines is through the asymmetric hydrogenation of corresponding unsaturated morpholine rings using a chiral catalyst, such as a rhodium complex with a chiral bisphosphine ligand. This method can yield high enantioselectivity.

Below is a generalized workflow for the synthesis of a chiral morpholine derivative, which could be adapted for the synthesis of **(S)-(4-benzylmorpholin-2-yl)methanamine**.



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Figure 1: A generalized workflow for the synthesis of chiral morpholine derivatives.

Biological Activity and Mechanism of Action

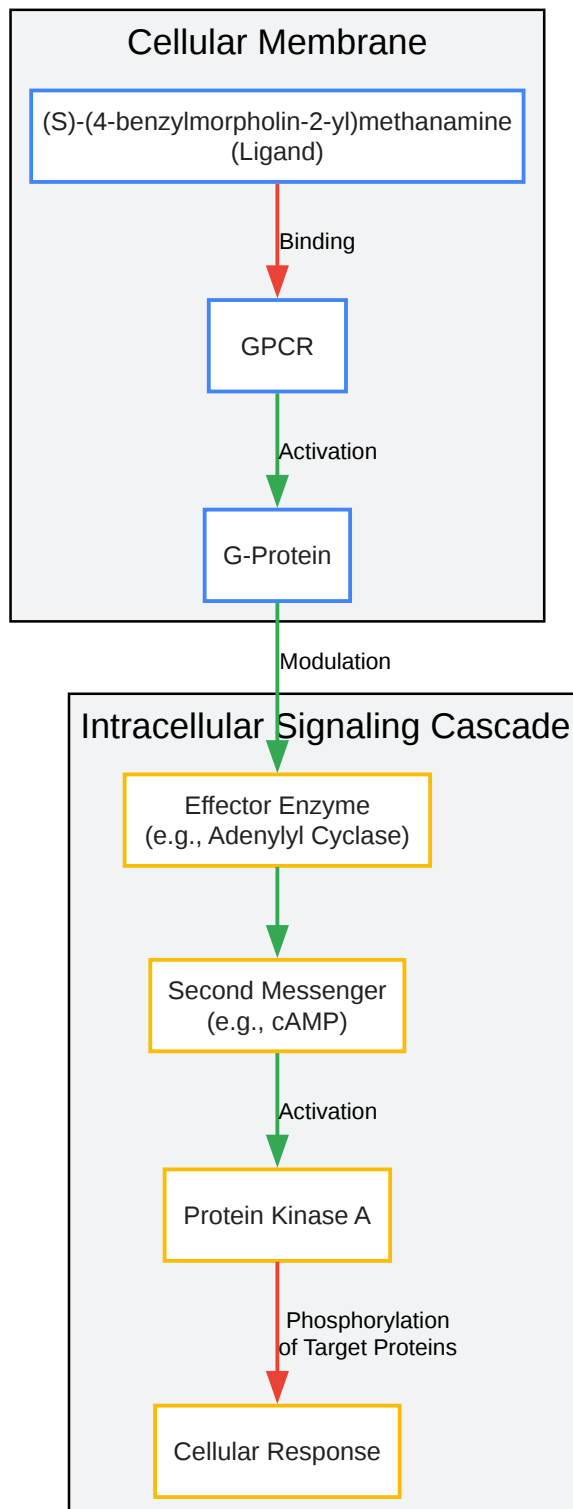
There is currently no publicly available information regarding the biological activity, mechanism of action, or potential therapeutic targets of **(S)-(4-benzylmorpholin-2-yl)methanamine**. The "methanamine" moiety in the name should not be confused with the drug methenamine (hexamethylenetetramine), which is a urinary tract antiseptic.

The morpholine scaffold is a privileged structure in medicinal chemistry and is found in a number of approved drugs. Derivatives of morpholine have been investigated for a wide range of biological activities, including as anticancer, antibacterial, and CNS-active agents. The presence of a chiral center and a primary amine in **(S)-(4-benzylmorpholin-2-yl)methanamine** suggests potential for stereospecific interactions with biological targets such as receptors or enzymes.

Given its structural features, this compound could hypothetically be investigated for its role in various signaling pathways. For instance, many neurologically active compounds interact with G-protein coupled receptors (GPCRs).

Below is a hypothetical signaling pathway diagram illustrating how a novel morpholine derivative might be investigated for its effects on a generic GPCR pathway.

Hypothetical GPCR Signaling Pathway Investigation

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References

- 1. medchemexpress.com [medchemexpress.com]
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